1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Vue d'ensemble

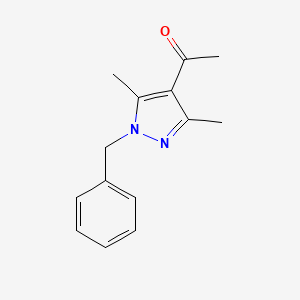

Description

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C14H16N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Méthodes De Préparation

The synthesis of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base, followed by acylation with ethanoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can inhibit tumor growth in specific cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Neuroprotective Properties

Another area of interest is its neuroprotective effects. Research indicates that this compound may help mitigate neurodegeneration by reducing oxidative stress in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Activity

The compound's structure allows it to act as a pesticide. Studies have shown that it exhibits insecticidal properties against common agricultural pests. Field trials demonstrated effective pest control with minimal environmental impact, which is crucial for sustainable agriculture practices .

Plant Growth Regulation

In addition to pest control, this compound has been evaluated for its effects on plant growth. It has been found to enhance growth rates and yield in certain crops when applied as a foliar spray .

Material Sciences

Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2023) | Anticancer Activity | Induced apoptosis in cancer cell lines; potential lead for drug development. |

| Agricultural Science Journal (2024) | Pesticidal Activity | Effective against common pests; minimal environmental impact observed. |

| Neurobiology Research (2022) | Neuroprotective Properties | Reduced oxidative stress in neuronal cells; potential application in neurodegenerative diseases. |

Mécanisme D'action

The mechanism of action of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:

- 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

- 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.

Activité Biologique

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 40570-80-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may contribute to its diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C14H16N2O, with a molecular weight of 228.29 g/mol. Its synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride followed by acylation with ethanoyl chloride . The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that it may inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a crucial regulator of cell growth and metabolism. This inhibition leads to increased autophagy and altered cellular responses under nutrient-deficient conditions .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro experiments demonstrated that it significantly reduces mTORC1 activity and enhances autophagic processes in cancer cell lines such as MIA PaCa-2 . The compound's ability to disrupt autophagic flux suggests it may selectively target cancer cells under metabolic stress, providing a therapeutic advantage over traditional autophagy inhibitors.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MIA PaCa-2 | 10 µM | Reduced mTORC1 activity, increased autophagy | |

| Various | Submicromolar | Antiproliferative effects observed |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

A notable case study involved the evaluation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share structural similarities with this compound. These analogs demonstrated submicromolar antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells and were effective in modulating autophagy under various nutrient conditions . Such findings underscore the potential clinical relevance of pyrazole derivatives in cancer treatment.

Propriétés

IUPAC Name |

1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCBXDCAJZFPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652400 | |

| Record name | 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40570-80-7 | |

| Record name | 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.